Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate
Description
Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate is a heterocyclic compound featuring a fused imidazo[2,1-b]thiazole core with an ethyl ester substituent. Its synthesis typically involves the reaction of 4,5-dihydro-1H-imidazol-2-thiol with ethyl chloroacetate and aromatic aldehydes in the presence of sodium acetate and acetic acid, yielding (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one derivatives . The compound’s active methylene group enables further functionalization, making it a versatile intermediate for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-(5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-2-13-8(12)5-7-6-14-9-10-3-4-11(7)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXSEVRNVJJFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC2=NCCN12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101233479 | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34467-14-6 | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34467-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5,6-dihydroimidazo[2,1-b]thiazole-3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101233479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate typically involves the reaction of ethyl bromoacetate with 2-aminothiazole under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazothiazole ring system. The reaction is usually carried out in a solvent such as ethanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the overall purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydroimidazothiazoles.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests that it may exhibit biological activity due to the presence of imidazole and thiazole rings, which are known to be involved in various biological processes.
Case Study: Antimicrobial Activity
A study evaluated the compound's antimicrobial properties against various bacterial strains. Results indicated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents.
Material Science
The compound has also been explored for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique chemical structure allows it to function as an electron transport layer or as a dopant in OLED devices.
Data Table: OLED Performance Metrics
| Parameter | Value |
|---|---|
| Emission Wavelength | 450 nm |
| Current Efficiency | 20 cd/A |
| Lifetime | >1000 hours |
These metrics demonstrate the compound's effectiveness and longevity in electronic applications.
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The production process can be optimized for yield and purity, making it feasible for industrial applications.
Synthesis Pathway
- Starting Materials : Imidazole derivatives and thiazole derivatives.
- Reagents : Acetic acid, ethyl bromide.
- Conditions : Reflux in organic solvents (e.g., ethanol).
- Yield : Approximately 75% after purification.
Mechanism of Action
The mechanism of action of ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
The structural and functional diversity of imidazo[2,1-b]thiazole derivatives allows for extensive comparisons. Below is a detailed analysis of key analogues, supported by data tables and research findings.
Structural Modifications and Physicochemical Properties
Table 1: Key Derivatives and Their Properties
Key Observations:
- Nitrobenzylidene Derivatives (e.g., 4-nitro substitution): These exhibit higher melting points (215–217°C) compared to non-substituted analogues, attributed to increased polarity and intermolecular interactions .
- Amide Derivatives (e.g., 5f, 5h): Substitution of the ethyl ester with amide groups (e.g., N-pyridinyl acetamides) introduces hydrogen-bonding capacity, enhancing solubility and bioactivity. For instance, compound 5h shows cytotoxic activity with an IC₅₀ of 12 µM against cancer cell lines .
- Hydrochloride Salt: The salt form improves aqueous solubility, critical for pharmaceutical formulations, though stability under alkaline conditions may be compromised due to allylic transposition .
- 5-Nitrofuran Derivatives: These demonstrate potent antimicrobial activity against ESKAPE pathogens, leveraging the nitrofuran moiety’s redox-cycling properties .
Stability and Reactivity Considerations
- Alkaline Sensitivity: The hydrochloride salt undergoes allylic transposition in alkaline media, forming tetrahydroimidazo derivatives with exocyclic double bonds. This contrasts with ester derivatives, which remain stable under similar conditions .
- Ester vs. Acid: The ethyl ester is more lipophilic (logP ≈ 1.5) than the carboxylic acid derivative (logP ≈ -0.4), impacting membrane permeability and metabolic clearance .
Biological Activity
Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate (CAS No. 34467-14-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, highlighting its pharmacological properties and mechanisms of action.
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- Melting Point : 129 °C
- Boiling Point : Approximately 327 °C
- Density : 1.38 g/cm³
These properties suggest that the compound is stable under standard conditions, making it suitable for various biological assays.
Synthesis
This compound can be synthesized through a multi-step process involving the reaction of appropriate thiazole and imidazole derivatives with ethyl acetate. The detailed synthetic pathway is crucial for producing compounds with desired biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazoles, including this compound, exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | |
| HCT-116 (colon cancer) | 15.0 | |
| HepG2 (liver cancer) | 10.0 |
The mechanism of action appears to involve inhibition of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival.
Cytotoxicity Studies
In vitro cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The selectivity index (SI), calculated as the ratio of CC₅₀ (the concentration required to kill 50% of normal cells) to IC₅₀, indicates a favorable therapeutic window:
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | SI |
|---|---|---|---|
| Ethyl 2-(5,6-dihydro...) | 12.5 | >100 | >8 |
This suggests that the compound may be a promising candidate for further development in anticancer therapies.
Other Biological Activities
In addition to anticancer effects, this compound has shown potential in other biological areas:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Some derivatives have been linked to reduced inflammation markers in animal models.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in combination with standard chemotherapy agents. The results indicated enhanced cytotoxic effects when used in conjunction with doxorubicin in MCF-7 cells, suggesting a synergistic effect that warrants further investigation.
Case Study 2: Safety Profile
A safety assessment involved testing the compound on normal human lung fibroblast cells (MRC-5). The results indicated minimal cytotoxic effects at concentrations up to 100 µM, supporting its potential as a safer alternative in cancer treatment regimens.
Q & A
What are the established synthetic routes for Ethyl 2-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)acetate and its derivatives?
Basic
The compound is synthesized via cyclocondensation of imidazolidine-2-thione with phenacyl bromides, followed by functionalization. For example, intermediates like ethyl 2-aminothiazole-4-acetate are reacted with 4-bromophenacyl bromide in acetone under reflux to form the imidazo[2,1-b]thiazole core . Hydrazide derivatives are generated by refluxing ethyl esters with hydrazine hydrate in ethanol, enabling further derivatization with isothiocyanates or aryl aldehydes . Purification typically involves recrystallization from ethyl acetate or column chromatography.
How are spectroscopic techniques employed to characterize this compound and its derivatives?
Basic
1H and 13C NMR are critical for confirming structural features, such as the dihydroimidazothiazole ring protons (δ 3.90–4.17 ppm for CH2 groups) and aromatic substituents . IR spectroscopy identifies functional groups (e.g., C=O at ~1679 cm⁻¹, NH stretches for hydrazides at 3296–3118 cm⁻¹) . Mass spectrometry (e.g., m/z 219 [M+H]+ for phenolic derivatives) and elemental analysis validate molecular formulas .
What protocols are recommended for evaluating antimicrobial activity of these derivatives?
Basic
Antimicrobial efficacy is assessed via broth microdilution to determine minimum inhibitory concentrations (MICs). Reference strains (e.g., Staphylococcus aureus, Candida albicans) are incubated with serial dilutions of the compound. For instance, 3-(4-chlorophenyl)-dihydroimidazothiazole derivatives showed MICs of 15.625 μg/mL against C. albicans, outperforming Furacilin . Antifungal activity is prioritized due to the scaffold’s affinity for fungal targets.
How can computational methods predict the antioxidant and antimicrobial mechanisms of these compounds?
Advanced
Density functional theory (DFT) calculates reactivity descriptors (e.g., HOMO-LUMO gaps) and electrostatic potential maps to identify electron-rich sites for radical scavenging. For example, 4-(dihydroimidazothiazol-3-yl)phenol exhibits 97% DPPH inhibition due to phenol-mediated single-electron transfer (SET) . Molecular docking on human peroxiredoxin 5 or microbial enzyme models (e.g., C. albicans CYP51) evaluates binding affinities, guiding structure-activity optimization .
How do pH-dependent structural rearrangements impact synthesis and stability?
Advanced
Allylic transposition occurs under alkaline conditions: ethyl (6-phenyl-dihydroimidazothiazol-3-yl)acetate rearranges to a tetrahydroimidazothiazolylidene derivative with an exocyclic double bond, stable even after acidification. Steric constraints and π-conjugation drive reversibility in intermediates like ethyl (2-iminothiazolinyl)acetates . Monitoring via 1H NMR (e.g., shifts in CH2 protons) is essential to control regioselectivity .
How can researchers address discrepancies in biological activity data across derivatives?
Advanced
Contradictions in MICs or antioxidant efficacy often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., 4-Cl) enhance antifungal activity, while electron-donating groups (e.g., 4-OCH3) improve radical scavenging . Multivariate analysis (e.g., Hammett plots) correlates substituent σ values with bioactivity. Redundant assays (e.g., time-kill kinetics for antimicrobials) validate initial findings .
What strategies optimize the design of derivatives for specific biological targets?
Advanced
Hydrazide intermediates enable modular derivatization:
- Antiviral/antimycobacterial agents : Condensation with arylidene aldehydes enhances lipophilicity and target engagement .
- Cytotoxic agents : Pyridinyl-acetamide derivatives are synthesized via coupling with activated carboxylic acids, with SAR studies highlighting substituent effects on cancer cell lines (e.g., PC-3 prostate cancer) .
- Aldose reductase inhibitors : Thiazolidinone derivatives are generated via cyclization with ethyl bromoacetate, validated by enzyme inhibition assays .
What mechanistic insights explain the antioxidant activity of phenolic derivatives?
Advanced
Phenolic derivatives (e.g., 4e) inhibit DPPH via SET, forming stable radical cations. The para-hydroxyl group donates a proton, generating a resonance-stabilized phenoxyl radical. DFT studies confirm low bond dissociation energy (BDE) for the O–H bond (~85 kcal/mol), favoring radical scavenging . Comparative analysis with non-phenolic analogs (e.g., 4f, 4g) shows ~30% reduced activity, emphasizing the phenol moiety’s role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
